molecular formula C13H6F3IO B1324083 4-Iodo-3',4',5'-trifluorobenzophenone CAS No. 951888-51-0

4-Iodo-3',4',5'-trifluorobenzophenone

Cat. No. B1324083
M. Wt: 362.08 g/mol
InChI Key: UWMVGWJHKWPOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C13H6F3IO and a molecular weight of 362.09 . It has gained interest among scientists due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of 4-Iodo-3’,4’,5’-trifluorobenzophenone consists of an iodophenyl group and a trifluorophenyl group connected by a methanone bridge . The InChI code for this compound is 1S/C13H6F3IO/c14-10-5-8 (6-11 (15)12 (10)16)13 (18)7-2-1-3-9 (17)4-7/h1-6H .

Scientific Research Applications

Microwave-Assisted Arylation

The arylation of iodophenols, including derivatives like 4-iodo-3',4',5'-trifluorobenzophenone, can be efficiently carried out under microwave conditions. This process is facilitated using phase transfer catalysts and is significant in the synthesis of complex organic molecules (Bálint et al., 2013).

Synthesis of Functionalized Selenophenes

Electrophilic cyclization of homopropargyl selenides, involving compounds like 4-iodo-3',4',5'-trifluorobenzophenone, is a method used to synthesize highly functionalized selenophenes. This method showcases the versatility of these iodinated compounds in creating structurally complex molecules (Schumacher et al., 2010).

Understanding Disinfection Byproducts

Studies have identified iodinated disinfection byproducts, like those involving iodophenol derivatives, during cooking with chloraminated tap water and iodized table salt. This research is crucial for understanding the formation and control of potentially harmful byproducts in everyday environments (Pan et al., 2016).

Polyvalent Iodine Chemistry

Research in polyvalent iodine chemistry, including derivatives of 4-iodo-3',4',5'-trifluorobenzophenone, focuses on their application in various oxidative transformations. These iodine compounds are noted for their environmentally friendly character and wide availability, making them valuable in organic synthesis (Zhdankin & Stang, 2008).

Novel Iodobenzene Derivatives Synthesis

Research has demonstrated the synthesis of iodobenzene derivatives from specific precursors through iodine-induced cyclization. This process, which can involve 4-iodo-3',4',5'-trifluorobenzophenone, contributes to the development of novel compounds with potential applications in various fields (Matsumoto et al., 2008).

properties

IUPAC Name

(4-iodophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-1-3-9(17)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMVGWJHKWPOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246649
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3',4',5'-trifluorobenzophenone

CAS RN

951888-51-0
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.